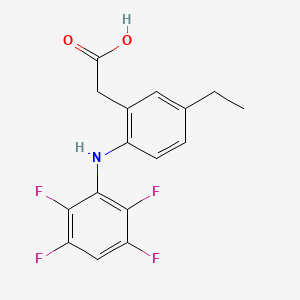

Robenacoxib

Description

This compound is a non-steroidal anti-inflammatory drug used in veterinary medicine for the relief of pain and inflammation in cats and dogs.

This compound is a small molecule drug with a maximum clinical trial phase of II that was first approved in 2008.

an NSAID, COX-2 inhibitor, and analgesic

Properties

IUPAC Name |

2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXGDYFACFXQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176607 | |

| Record name | Robenacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220991-32-2 | |

| Record name | Robenacoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220991-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Robenacoxib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220991322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Robenacoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Robenacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]benzeneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROBENACOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z588009C7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Robenacoxib's Cyclooxygenase-2 Selectivity in Canine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, demonstrates marked selectivity for the cyclooxygenase-2 (COX-2) enzyme in canine models. This high selectivity is a key pharmacological feature, aiming to provide anti-inflammatory and analgesic effects while minimizing the adverse effects associated with the inhibition of the cyclooxygenase-1 (COX-1) enzyme. This technical guide provides an in-depth analysis of this compound's COX-2 selectivity in canines, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Cyclooxygenase and NSAID Selectivity

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins (B1171923) that play a protective role in the gastrointestinal tract and kidneys.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation, where it mediates the production of prostaglandins that contribute to pain, inflammation, and fever.[1][2]

The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal ulceration and renal toxicity, are largely linked to the inhibition of COX-1.[3] Therefore, the development of NSAIDs with high selectivity for COX-2 over COX-1 is a key strategy to improve their safety profile. The degree of selectivity is typically quantified by the ratio of the drug concentration required to inhibit 50% of COX-1 activity (IC50) to the concentration required to inhibit 50% of COX-2 activity (IC50). A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.[4]

Quantitative Analysis of this compound's COX-2 Selectivity

In vitro studies using canine whole blood assays have consistently demonstrated the high COX-2 selectivity of this compound compared to other veterinary NSAIDs.

Table 1: In Vitro COX-1 and COX-2 IC50 Values and Selectivity Ratios of Various NSAIDs in Canine Whole Blood

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 IC50 Ratio | Reference |

| This compound | 7.9 | 0.04 | ~140 - 128.8 | [1][5] |

| Deracoxib | - | - | 48.5 | [5] |

| Nimesulide | - | - | 29.2 | [5] |

| S-(+)-Carprofen | - | - | 17.6 | [5] |

| Meloxicam | - | - | 7.3 | [5] |

| Etodolac | - | - | 6.6 | [5] |

| R-(-)-Carprofen | - | - | 5.8 | [5] |

| Ketoprofen | - | - | 0.88 | [5] |

Data compiled from multiple sources. Dashes indicate data not provided in the cited sources.

Table 2: In Vitro Clinically Relevant COX-1 IC20 and COX-2 IC80 Ratios of Various NSAIDs in Canine Whole Blood

| NSAID | IC20 COX-1 / IC80 COX-2 Ratio | Reference |

| This compound | 19.8 | [5] |

| S-(+)-Carprofen | 2.5 | [5] |

| Deracoxib | 2.3 | [5] |

| R-(-)-Carprofen | 2.1 | [5] |

| Nimesulide | 1.8 | [5] |

| Etodolac | 0.76 | [5] |

| Meloxicam | 0.46 | [5] |

| Ketoprofen | 0.21 | [5] |

The IC20 COX-1:IC80 COX-2 ratio is considered a more clinically relevant measure of safety, as it reflects the concentration at which a drug is likely to be effective (inhibiting 80% of COX-2) while having minimal effect on COX-1 (inhibiting only 20%). A higher ratio suggests a wider safety margin.[6]

Experimental Protocols

The primary method for determining the COX-1 and COX-2 selectivity of NSAIDs in canines is the in vitro whole blood assay.

Canine Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant environment for assessing NSAID activity by including plasma proteins and other blood components.

Objective: To determine the concentration of an NSAID required to inhibit 50% (IC50) and 80% (IC80) of COX-1 and COX-2 activity in canine whole blood.

Methodology:

-

Blood Collection: Whole blood is collected from healthy dogs.

-

COX-1 Activity Measurement (Thromboxane B2 Synthesis):

-

Aliquots of blood are incubated with various concentrations of the test NSAID.

-

The blood is allowed to clot at 37°C for one hour, which stimulates platelet aggregation and subsequent COX-1-mediated production of thromboxane (B8750289) A2 (TXA2).

-

TXA2 is unstable and is rapidly converted to the stable metabolite, thromboxane B2 (TXB2).

-

The concentration of TXB2 in the serum is measured using an enzyme-linked immunosorbent assay (ELISA).[5]

-

The inhibition of TXB2 production by the NSAID is used to determine the COX-1 IC50 and IC80 values.

-

-

COX-2 Activity Measurement (Prostaglandin E2 Synthesis):

-

Aliquots of heparinized blood are incubated with various concentrations of the test NSAID.

-

Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of COX-2 in monocytes.

-

The samples are incubated at 37°C for 24 hours.

-

During this incubation, COX-2 produces prostaglandin (B15479496) E2 (PGE2).

-

The concentration of PGE2 in the plasma is measured by ELISA.[5]

-

The inhibition of PGE2 production by the NSAID is used to determine the COX-2 IC50 and IC80 values.

-

-

Data Analysis:

-

Concentration-response curves are generated for the inhibition of both COX-1 (TXB2) and COX-2 (PGE2).

-

IC50 and IC80 values are calculated from these curves.

-

Selectivity ratios (COX-1 IC50 / COX-2 IC50 and IC20 COX-1 / IC80 COX-2) are then determined.

-

Signaling Pathways and Experimental Workflow Visualizations

Diagram 1: Mechanism of Action of COX-Inhibiting NSAIDs

Caption: Simplified signaling pathway of prostaglandin synthesis and NSAID inhibition.

Diagram 2: Experimental Workflow for Canine Whole Blood Assay

Caption: Workflow of the canine whole blood assay for COX selectivity.

Diagram 3: Logical Relationship of COX-2 Selectivity and Clinical Outcomes

Caption: Relationship between COX-2 selectivity and clinical benefits.

Ex Vivo and In Vivo Evidence

Ex vivo studies in dogs complement the in vitro findings. Following oral administration of this compound at doses ranging from 0.5 to 4 mg/kg, there was a marked and dose-dependent inhibition of LPS-induced PGE2 synthesis (a marker of COX-2 activity).[5] In contrast, no significant effect on serum TXB2 synthesis (a marker of COX-1 activity) was observed at these therapeutic doses.[5] Transient inhibition of COX-1 was only noted at a higher dose of 8 mg/kg.[5] These results confirm that this compound maintains its COX-2 selectivity in vivo at clinically relevant dosages.

Conclusion

The comprehensive data from in vitro and ex vivo studies in canine models unequivocally establish this compound as a highly selective COX-2 inhibitor. Its superior COX-1/COX-2 IC50 and IC20/IC80 ratios in comparison to other commonly used veterinary NSAIDs underscore its pharmacological profile. This high degree of selectivity is fundamental to its mechanism of action, providing effective analgesia and anti-inflammatory activity while minimizing the risk of adverse effects associated with COX-1 inhibition. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the scientific evidence supporting the COX-2 selectivity of this compound in canines.

References

- 1. Pharmacological particulars - Onsior tablets for dogs [noahcompendium.co.uk]

- 2. dvm360.com [dvm360.com]

- 3. Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by this compound: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase selectivity of nonsteroidal anti-inflammatory drugs in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Robenacoxib in Feline Species: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme in cats.[1][2] Its pharmacodynamic profile is characterized by a high degree of COX-2 selectivity, leading to effective anti-inflammatory, analgesic, and antipyretic actions with a favorable safety profile.[1][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in the feline species, detailing its mechanism of action, COX selectivity, and effects on prostaglandin (B15479496) synthesis. Furthermore, it outlines the key experimental protocols used to evaluate its pharmacodynamic properties and presents quantitative data in a clear, comparative format.

Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its therapeutic effects by selectively inhibiting the COX-2 enzyme. The arachidonic acid cascade is the central pathway for the synthesis of prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. The cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2, catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.

COX-1 is a constitutive enzyme found in most tissues and is responsible for producing prostaglandins that regulate normal physiological functions, including gastric cytoprotection, renal blood flow, and platelet aggregation. COX-2 , on the other hand, is primarily an inducible enzyme that is upregulated at sites of inflammation by various stimuli such as cytokines and endotoxins. The prostaglandins produced by COX-2 are major contributors to the clinical signs of inflammation, including pain, swelling, and heat.

This compound's high affinity for and potent inhibition of COX-2, with minimal activity against COX-1 at therapeutic doses, allows it to effectively reduce inflammation and pain while sparing the protective functions of COX-1.[1][2][4] This selectivity is a key factor in its improved gastrointestinal and renal safety profile compared to non-selective NSAIDs.

COX Selectivity: Quantitative Assessment

The COX selectivity of this compound in feline species has been extensively evaluated using in vitro and ex vivo assays. The most common method is the whole blood assay, which measures the inhibition of COX-1 and COX-2 activity by determining the production of their respective primary products, thromboxane B2 (TxB2) for COX-1 and prostaglandin E2 (PGE2) for COX-2. The selectivity is typically expressed as the ratio of the 50% inhibitory concentrations (IC50) for COX-1 versus COX-2.

| Parameter | This compound | Meloxicam | Ketoprofen | Reference |

| In Vitro COX-1 IC50 (µM) | 28.9 | - | - | [1] |

| In Vitro COX-2 IC50 (µM) | 0.058 | - | - | [1] |

| In Vitro IC50 Ratio (COX-1/COX-2) | 502.3 | 2.7 | 0.049 | [1][4] |

| Ex Vivo COX-1 Inhibition | No significant effect at therapeutic doses | Significant inhibition | - | [4] |

| Ex Vivo COX-2 Inhibition | Significant inhibition | Significant inhibition | - | [4] |

Table 1: Comparative in vitro and ex vivo COX selectivity of this compound and other NSAIDs in feline species.

Pharmacodynamic Effects

The selective inhibition of COX-2 by this compound translates into potent anti-inflammatory, analgesic, and antipyretic effects, which have been demonstrated in various feline models of inflammation and pain.

Anti-inflammatory Effects

In the kaolin-induced paw inflammation model in cats, a subcutaneous injection of this compound (2 mg/kg) has been shown to significantly reduce paw swelling and other signs of inflammation.[5][6][7] The onset of action is rapid, with peak effects observed between 2.6 and 3.5 hours post-administration.[1]

Analgesic Effects

The analgesic efficacy of this compound has been demonstrated in both experimental and clinical settings. In the kaolin-induced paw inflammation model, this compound significantly improves lameness scores and performance in locomotion tests.[5][6] In clinical trials involving cats undergoing orthopedic and soft tissue surgery, this compound has been shown to be superior to placebo in controlling postoperative pain.[3]

Antipyretic Effects

The antipyretic properties of this compound have also been documented. In the feline kaolin-induced inflammation model, this compound effectively reduces the associated increase in body temperature.[7]

Experimental Protocols

The pharmacodynamic properties of this compound in cats have been characterized using well-established experimental models. The following are detailed descriptions of the key protocols cited in the literature.

Kaolin-Induced Paw Inflammation Model

This model is used to induce a localized, acute inflammation to evaluate the anti-inflammatory and analgesic effects of NSAIDs.

Protocol:

-

Animal Subjects: Healthy, adult domestic cats.

-

Induction of Inflammation: A sterile suspension of kaolin (B608303) (typically 500 mg) is injected subcutaneously into the plantar surface of one of the hind paws.[7][8]

-

Drug Administration: this compound (e.g., 2 mg/kg) or a placebo is administered subcutaneously or orally at a specified time relative to kaolin injection.[1][5][6]

-

Assessment of Inflammation and Pain:

-

Paw Volume: Paw swelling is measured using a plethysmometer at various time points before and after kaolin injection.

-

Lameness Scoring: Lameness is assessed using a validated scoring system, observing the cat's gait and willingness to bear weight on the affected limb.[5][7]

-

Locomotion Tests: The time taken for the cat to perform specific movements, such as walking a set distance, is recorded.[5][6]

-

Skin Temperature: The temperature of the inflamed paw is measured using an infrared thermometer.[1]

-

Body Temperature: Rectal temperature is measured to assess the antipyretic effect.[7]

-

Thermal Pain Threshold: The latency to withdraw the paw from a thermal stimulus is measured.[5][6]

-

Tissue Cage Model of Acute Inflammation

This model allows for the repeated collection of inflammatory exudate to measure drug concentrations and inflammatory mediators at the site of inflammation.

Protocol:

-

Surgical Implantation of Tissue Cages:

-

Induction of Inflammation: A sterile solution of carrageenan (e.g., 1 mL of a 2% solution) is injected into the tissue cage to induce an acute inflammatory response.[9][10]

-

Drug Administration: this compound or a placebo is administered intravenously, subcutaneously, or orally.

-

Sample Collection:

-

Inflammatory Exudate: Samples of the fluid within the tissue cage are collected at predetermined time points to measure drug concentrations and PGE2 levels (as a marker of COX-2 activity).[10]

-

Blood Samples: Blood is collected to determine plasma drug concentrations and serum TxB2 levels (as a marker of COX-1 activity).[10]

-

-

Analysis: The concentrations of this compound, PGE2, and TxB2 are quantified using validated analytical methods such as immunoassays.

Measurement of Prostaglandins (PGE2 and TxB2)

The quantification of PGE2 and TxB2 in biological samples is crucial for assessing COX-1 and COX-2 inhibition. Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are commonly used methods.

General Immunoassay Protocol:

-

Sample Preparation: Plasma, serum, or inflammatory exudate is collected and processed according to the specific assay requirements. This may involve extraction and purification steps.

-

Assay Procedure:

-

Samples and standards are added to antibody-coated microplates.

-

A known amount of labeled PGE2 or TxB2 (e.g., with a radioactive isotope for RIA or an enzyme for ELISA) is added.

-

The plate is incubated to allow for competitive binding between the labeled and unlabeled prostaglandins for the antibody binding sites.

-

-

Detection:

-

For RIA, the radioactivity is measured using a gamma or beta counter.

-

For ELISA, a substrate is added that reacts with the enzyme-labeled prostaglandin to produce a colorimetric or chemiluminescent signal, which is read using a microplate reader.

-

-

Quantification: The concentration of PGE2 or TxB2 in the samples is determined by comparing their signal to a standard curve generated with known concentrations of the prostaglandin.

Summary of Quantitative Pharmacodynamic Data

The following table summarizes key quantitative pharmacodynamic parameters of this compound in feline species from various studies.

| Pharmacodynamic Parameter | Value | Experimental Model/Method | Reference |

| COX-1 IC50 (in vitro) | 28.9 µM | Feline whole blood assay | [1] |

| COX-2 IC50 (in vitro) | 0.058 µM | Feline whole blood assay | [1] |

| IC50 Ratio (COX-1/COX-2) | 502.3 | Feline whole blood assay | [1] |

| Peak Anti-inflammatory Effect | 2.6 - 3.5 hours | Kaolin-induced paw inflammation | [1] |

| Duration of Anti-inflammatory Effect | 4.6 - 8.1 hours | Kaolin-induced paw inflammation | [1] |

| Predicted COX-1 Inhibition at Therapeutic Dose | ~5% | Pharmacokinetic/pharmacodynamic modeling | - |

| Predicted COX-2 Inhibition at Therapeutic Dose | ~80-90% | Pharmacokinetic/pharmacodynamic modeling | [2] |

Table 2: Key pharmacodynamic parameters of this compound in felines.

Conclusion

The pharmacodynamic profile of this compound in feline species is well-characterized by its high selectivity for the COX-2 enzyme. This selectivity underpins its potent anti-inflammatory, analgesic, and antipyretic effects, which have been rigorously evaluated in established feline models of inflammation and pain. The quantitative data derived from these studies provide a strong basis for its clinical use in managing pain and inflammation in cats, offering an effective therapeutic option with a favorable safety margin. This technical guide provides a consolidated resource for researchers and drug development professionals working with this important veterinary therapeutic agent.

References

- 1. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Evaluation of Oral this compound for the Treatment of Postoperative Pain and Inflammation in Cats: Results of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and ex vivo inhibition of COX isoforms by this compound in the cat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of a pharmacokinetic/pharmacodynamic approach in the cat to determine a dosage regimen for the COX-2 selective drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Development and validation of a new model of inflammation in the cat and selection of surrogate endpoints for testing anti-inflammatory drugs [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a tissue cage model of acute inflammation in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Molecular Binding Characteristics of Robenacoxib to COX-2: A Technical Guide

Introduction

Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is recognized for its potent anti-inflammatory, anti-hyperalgesic, and anti-pyretic properties.[1][2] It is specifically developed for veterinary use in dogs and cats.[1][3] The therapeutic efficacy of this compound stems from its highly selective and targeted inhibition of the cyclooxygenase-2 (COX-2) enzyme, while sparing the COX-1 isoform.[3][4] This selectivity is crucial as COX-1 is a constitutive enzyme involved in protective physiological functions, such as gastric cytoprotection and regulation of renal blood flow, whereas COX-2 is primarily an inducible enzyme responsible for mediating pain and inflammation.[5][6] This guide provides an in-depth analysis of the molecular binding characteristics, including affinity, kinetics, and selectivity of this compound for the COX-2 enzyme, supported by experimental data and methodologies.

Mechanism of COX-2 Selective Inhibition

The selectivity of coxibs, including this compound, is attributed to structural differences in the active sites of the COX isoforms. The COX-2 active site features a larger, more flexible side pocket compared to COX-1. While a specific crystal structure of this compound bound to COX-2 is not publicly available, studies of other coxibs like Rofecoxib (B1684582) reveal that their bulkier molecular structures allow them to bind within the cyclooxygenase channel and extend into this specific side pocket, a conformation that is sterically hindered in the narrower COX-1 channel.[7][8] This differential binding is the primary molecular basis for this compound's high selectivity for COX-2.

Caption: COX Signaling Pathway and this compound's Selective Inhibition of COX-2.

Binding Affinity and Potency

This compound demonstrates a significantly higher binding affinity and inhibitory potency for COX-2 compared to COX-1. This is quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity is often expressed as the ratio of IC50 (COX-1) / IC50 (COX-2).

Table 1: In Vitro IC50 Values and Selectivity Ratios for this compound

| Species | Assay Type | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Ratio (COX-1:COX-2) | Reference |

|---|---|---|---|---|---|

| Rat | Purified Enzyme | - | - | 27:1 | [9][10] |

| Rat | Isolated Cell Assay | - | - | >967:1 | [9][10] |

| Dog | Whole Blood Assay | - | - | 128.8:1 | [11] |

| Dog | In Vitro Assay | - | - | 129:1 | [1][2] |

| Cat | Whole Blood Assay | 28.9 | 0.058 | 502.3:1 | [3][12] |

| Cat | In Vitro Assay | - | - | 32:1 |[1][2] |

Molecular Binding Kinetics

Beyond simple affinity, the kinetics of the drug-enzyme interaction reveal a key aspect of this compound's molecular behavior. It binds to and dissociates from the two COX isoforms at markedly different rates.

-

Binding to COX-1: The interaction is weak, rapid, and readily reversible.[2][9][10]

-

Binding to COX-2: The binding is characterized as high-affinity and slowly reversible, leading to a longer residence time at the target enzyme.[2][9][10]

This "slowly reversible" or "tight binding" inhibition of COX-2 contributes to its sustained therapeutic effect, even when blood concentrations of the drug are low.[9]

Table 2: Dissociation Kinetics of this compound

| Enzyme Target | Species/Source | Dissociation Half-Life (t1/2) | Binding Characteristic | Reference |

|---|---|---|---|---|

| COX-1 | Ovine | << 1 minute | Rapidly Reversible | [2][5] |

| COX-2 | Human (recombinant) | 25 minutes | Slowly Reversible |[2][5][9][10] |

Caption: Logical Flow of this compound's Differential Binding Kinetics.

Experimental Protocols

The determination of this compound's binding characteristics relies on established in vitro and ex vivo assays.

1. In Vitro Purified Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on purified COX-1 and COX-2 enzymes.

-

Enzyme Source: Purified ovine COX-1 and recombinant human COX-2 are commonly used.[13]

-

Protocol:

-

Diluted COX-1 or COX-2 enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-37°C).[13][14]

-

The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[13][14]

-

After a short incubation period (e.g., 2 minutes), the reaction is terminated.[14]

-

The amount of prostaglandin (e.g., PGE2) produced is quantified. This can be done using various methods, including colorimetric screening kits or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

-

The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting enzyme activity against inhibitor concentration.

-

Caption: Workflow for a Purified Enzyme Inhibition Assay.

2. In Vitro Whole Blood Assay

This assay is considered a more clinically relevant model as it measures COX inhibition in a physiological cellular environment.[3]

-

Protocol:

-

Fresh heparinized whole blood is collected from the target species (e.g., dog, cat).[11][12]

-

Aliquots of blood are incubated with various concentrations of this compound or a vehicle control.

-

For COX-2 Activity: Lipopolysaccharide (LPS) is added to induce COX-2 expression and activity. The samples are incubated (e.g., 24 hours at 37°C), and the concentration of Prostaglandin E2 (PGE2) is measured as a marker of COX-2 activity.[11][12]

-

For COX-1 Activity: For canine assays, blood is allowed to clot (e.g., 1 hour at 37°C) to induce platelet aggregation, and serum Thromboxane B2 (TxB2), a stable metabolite of the COX-1 product TxA2, is measured.[11] For feline assays, a calcium ionophore can be used to stimulate COX-1.[12]

-

PGE2 and TxB2 levels are quantified via methods like ELISA.

-

IC50 values for COX-1 and COX-2 are determined from the concentration-response curves.

-

Caption: Workflow for a Whole Blood COX Inhibition Assay.

Conclusion

The molecular binding profile of this compound is defined by its high affinity, potent inhibition, and marked selectivity for the COX-2 enzyme. This is underpinned by a kinetic signature of slow, tight-binding to COX-2, contrasted with rapid, reversible binding to COX-1. These characteristics, validated through rigorous in vitro enzyme and whole blood assays, explain its targeted anti-inflammatory action and favorable safety profile, making it an effective therapeutic agent in veterinary medicine. The preferential binding and prolonged residence time at COX-2 in inflamed tissues are key to its clinical efficacy with once-daily dosing, despite a short plasma half-life.[1][9]

References

- 1. Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combing COX-2 selectivity and tissue selectivity: a new generation of NSAIDs? - Veterinary Practice [veterinary-practice.com]

- 7. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by this compound: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential inhibition of cyclooxygenase isoenzymes in the cat by the NSAID this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. COX Assay [bio-protocol.org]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Initial Safety and Toxicity Profile of Robenacoxib in Laboratory Animals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicity profile of robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, in laboratory animals. The information is compiled from a range of preclinical studies conducted in rats, dogs, and cats, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Executive Summary

This compound is a selective cyclooxygenase-2 (COX-2) inhibitor developed for the control of pain and inflammation.[1][2] Preclinical studies in laboratory animals, primarily rats, dogs, and cats, have demonstrated a wide safety margin.[1][3] This favorable safety profile is attributed to its high selectivity for the COX-2 enzyme over COX-1 and its pharmacokinetic properties, which include rapid clearance from the blood and preferential distribution to inflamed tissues.[1][4] While high doses have been well-tolerated in target animal safety studies, specific lethal dose 50 (LD50) values are not widely reported in the available literature, with the exception of an acute oral LD50 range in rats. This guide summarizes the key findings from these preclinical safety and toxicity assessments.

Pharmacodynamics: COX-1 vs. COX-2 Selectivity

This compound exhibits a high degree of selectivity for the COX-2 enzyme, which is primarily induced during inflammation, while sparing the constitutive COX-1 enzyme, which is involved in physiological functions such as gastric cytoprotection and platelet aggregation.[3] This selectivity is a key factor in its improved gastrointestinal safety profile compared to non-selective NSAIDs.

| Species | Assay Type | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Ratio (COX-1:COX-2) | Reference |

| Dog | In vitro whole blood | 7.9 | 0.04 | ~140:1 | [5] |

| Dog | In vitro | - | - | 129:1 | [3] |

| Cat | In vitro whole blood | 28.9 | 0.058 | ~500:1 | [6] |

| Cat | In vitro | - | - | 32:1 | [3] |

| Rat | Purified enzyme | - | - | 27:1 | [4] |

| Rat | Isolated cell | - | - | >967:1 | [4] |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination from the bloodstream, with a relatively short half-life in blood.[3] However, it persists longer at sites of inflammation.[4] It is highly bound to plasma proteins.[4]

| Species | Route | Bioavailability | Tmax (hours) | Cmax (ng/mL) | Terminal Half-life (hours) | Protein Binding | Reference |

| Dog | Oral (fasted) | 84% | 0.5 | 1124 | 0.63 (IV) | >98% | [2][5] |

| Dog | Oral (fed) | 62% | 0.5 | 832 | - | >98% | [2][5] |

| Dog | Subcutaneous | 88% | 1-2 | - | 1.2 | >98% | [2][7] |

| Cat | Oral (fasted) | 49% | 0.5 | 1159 | 1.7 | >99% | [6][8] |

| Cat | Subcutaneous | 69% | 1 | 1464 | 1.1 | >99% | [9] |

| Rat | Oral | 80% | 1 | - | 1.3 | 99.9% | [1] |

| Rat | Intravenous | - | - | - | 1.9 | 99.9% | [1] |

Safety and Toxicity Profile

Acute Toxicity

Specific LD50 values for this compound are not extensively reported in the scientific literature. A Safety Data Sheet for this compound indicates an acute oral LD50 in rats to be between 500 and 2000 mg/kg. For other species, safety studies have focused on determining the maximum tolerated doses, which have been found to be high.

| Species | Route | LD50 | Reference |

| Rat | Oral | 500 - 2000 mg/kg | [4] |

| Mouse | Oral | Data not available | |

| Dog | Oral | Data not available | |

| Cat | Oral | Data not available |

Chronic Toxicity and Target Animal Safety

This compound has been shown to have a wide margin of safety in target animal studies, with high doses being well-tolerated over extended periods.

| Duration | Dose (mg/kg/day) | Key Findings | Reference |

| 1 Month | 10, 20, 40 | No biologically relevant toxicity. | [1] |

| 6 Months | 2, 4, 6, 10 | No evidence of gastrointestinal, kidney, or liver toxicity. No effect on bleeding time. | [6] |

| 6 Months | 4, 6, 10 | No signs of toxicity, including no gastrointestinal, kidney, or liver toxicity, and no effect on bleeding time. | [6] |

| Duration | Dose (mg/kg/day) | Key Findings | Reference |

| 6 Weeks | 4, 12, 20 | No signs of toxicity, including no evidence of gastrointestinal, kidney, or liver toxicity, and no effect on bleeding time. | [10] |

| 28 Days | 5, 10 | No toxicologically significant effects. | [11] |

| 42 Days | 2, 6, 10 (twice daily) | No toxicologically significant effects. | [11] |

| 6 Months | 2.4, 7.2, 12 | Well tolerated. A reduction in body weight gain was observed in treated animals. | [10] |

Rat Safety Studies [4]

| Dose (mg/kg) | Key Findings | Reference |

| 30 | Significantly less gastric ulceration and intestinal permeability compared to diclofenac. No relevant effects on kidney function. | [4] |

| 100 | Inhibition of serum TxB2 synthesis (an index of COX-1 inhibition), suggesting some COX-1 interaction at very high doses. | [4] |

Experimental Protocols

In Vitro COX Selectivity Assays

The cyclooxygenase (COX) inhibitory activity of this compound is determined using in vitro assays with purified enzymes or whole blood.

-

Purified Enzyme Assays: Recombinant human or species-specific COX-1 and COX-2 enzymes are used. The ability of this compound to inhibit the conversion of arachidonic acid to prostaglandin (B15479496) H2 is measured. The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is determined for both COX-1 and COX-2 to calculate the selectivity ratio.[4]

-

Whole Blood Assays: Fresh heparinized blood is collected from the target species. For COX-1 activity, whole blood is allowed to clot to induce thromboxane (B8750289) B2 (TxB2) production, which is measured by radioimmunoassay or ELISA. For COX-2 activity, lipopolysaccharide (LPS) is added to a separate aliquot of blood to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) production, which is then measured. The IC50 values for the inhibition of TxB2 (COX-1) and PGE2 (COX-2) are then determined.[5][6]

In Vivo Anti-Inflammatory, Analgesic, and Anti-Pyretic Models

-

Carrageenan-Induced Paw Edema (Rat): Inflammation is induced by injecting carrageenan into the subplantar surface of the rat hind paw. Paw volume is measured at various time points after administration of this compound or a control substance to assess the anti-inflammatory effect. The dose that causes 50% inhibition of edema (ID50) is calculated.[4]

-

LPS-Induced Pyrexia (Rat): Fever is induced by intraperitoneal injection of E. coli lipopolysaccharide. Rectal temperature is monitored over time following treatment with this compound or a control. The ID50 for the anti-pyretic effect is determined.[4]

-

Randall-Selitto Pain Model (Rat): Mechanical nociceptive thresholds are measured by applying increasing pressure to an inflamed paw. The ability of this compound to increase the pain threshold is assessed.[4]

Target Animal Safety Studies (Dog and Cat)

These studies are typically randomized, placebo-controlled, parallel-group studies conducted in healthy, young laboratory animals.

-

Administration: this compound is administered orally once or twice daily at various multiples of the recommended therapeutic dose for an extended period (e.g., 1 to 6 months).[1][6][10][11]

-

Monitoring: Animals are monitored for clinical observations, body weight changes, food and water consumption, and adverse events.

-

Clinical Pathology: Blood and urine samples are collected at regular intervals for hematology, serum chemistry, and urinalysis.

-

Specialized Examinations: Depending on the study, examinations may include electrocardiograms, ophthalmoscopic examinations, and buccal bleeding time.[1]

-

Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined macroscopically and microscopically for any treatment-related changes.[1][11]

Signaling Pathways and Experimental Workflows

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Figure 1: Mechanism of action of this compound via selective COX-2 inhibition.

General Workflow for a Preclinical Safety Study

The following diagram illustrates a typical workflow for a preclinical safety study of a new chemical entity like this compound in a laboratory animal model.

Figure 2: A generalized workflow for a preclinical safety study in laboratory animals.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. evanspharmacy.com [evanspharmacy.com]

- 6. Clinical particulars - Onsior tablets for dogs [noahcompendium.co.uk]

- 7. drugs.com [drugs.com]

- 8. Onsior Tablets for Cats [accessdata.fda.gov]

- 9. drugs.com [drugs.com]

- 10. Clinical particulars - Onsior 6mg tablets for cats [noahcompendium.co.uk]

- 11. researchgate.net [researchgate.net]

In-depth Technical Guide: Pharmacokinetic Properties of Robenacoxib in Equine Plasma

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the pharmacokinetic properties of robenacoxib specifically in equine plasma. While this compound has been evaluated for its cyclooxygenase (COX) selectivity in horses and extensive pharmacokinetic studies have been conducted in other species such as canines, felines, and ovines, detailed quantitative data regarding its absorption, distribution, metabolism, and excretion in horses are not publicly available in published research.

This guide will synthesize the available information on this compound relevant to equine medicine, including its known pharmacodynamic effects in this species, and will draw comparisons with its established pharmacokinetic profiles in other veterinary species to provide a theoretical framework for researchers, scientists, and drug development professionals. However, it must be emphasized that direct extrapolation of pharmacokinetic parameters across species is not scientifically valid and the data presented from other species serves for informational purposes only.

Cyclooxygenase (COX) Selectivity in Horses

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting COX enzymes, which are key in the inflammatory pathway. A crucial aspect of modern NSAID development is the selective inhibition of COX-2, the inducible isoform associated with inflammation, while sparing COX-1, the constitutive isoform involved in physiological functions such as gastric protection and renal blood flow.

An in vitro study using whole blood from horses has demonstrated that this compound is a COX-2 selective inhibitor in this species. The study reported a COX-1/COX-2 inhibitory concentration 50% (IC50) ratio of 61, indicating a strong preference for inhibiting the COX-2 enzyme.[1]

Pharmacokinetic Properties in Other Species (For Comparative Context)

To provide a reference for the potential pharmacokinetic behavior of this compound, data from studies in dogs, cats, and sheep are summarized below. It is critical to reiterate that these values should not be assumed to be representative of the equine pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (IV) Administration in Dogs, Cats, and Sheep.[2][3][4]

| Parameter | Dog | Cat | Sheep |

| Dose (mg/kg) | 2 | 2 | 2 |

| Half-life (t½) (h) | 0.63 | 1.1 | 2.64 |

| Clearance (Cl) (L/kg/h) | 0.81 | 0.44 | 0.056 |

| Volume of Distribution (Vd) (L/kg) | 0.77 | - | - |

| Volume of Distribution at Steady State (Vss) (L/kg) | 0.24 | 0.19 | 0.077 |

Table 2: Pharmacokinetic Parameters of this compound Following Oral (PO) Administration in Dogs, Cats, and Sheep.[2][4][5]

| Parameter | Dog (fasted) | Cat (fasted) | Sheep |

| Dose (mg/kg) | 2 | 1-2.4 | 4 |

| Cmax (ng/mL) | - | 1159 | 3010 |

| Tmax (h) | < 1 | 1 | 1.5 |

| Bioavailability (F) (%) | 84 | 49 | 16.58 |

| Half-life (t½) (h) | - | - | - |

Potential Experimental Protocols for Equine Studies

Based on standard pharmacokinetic study designs in veterinary medicine, a detailed experimental protocol to determine the pharmacokinetic properties of this compound in equine plasma would likely involve the following key stages.

Animal Subjects and Housing

A cohort of healthy, adult horses of a specific breed and weight range would be selected. The animals would be acclimated to the study environment and determined to be healthy based on physical examination and clinical pathology.

Drug Administration and Dosing

For an intravenous study, a sterile solution of this compound would be administered via a jugular catheter at a predetermined dose. For an oral study, a tablet or paste formulation would be administered. The dose would likely be based on extrapolations from efficacy or safety studies in other species, with adjustments made for horses.

Sample Collection

Blood samples would be collected from a jugular catheter at predetermined time points before and after drug administration. The sampling schedule would be designed to capture the absorption, distribution, and elimination phases of the drug. Plasma would be separated by centrifugation and stored frozen until analysis.

Analytical Methodology

The concentration of this compound in equine plasma would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This would involve protein precipitation or solid-phase extraction of the plasma samples, followed by chromatographic separation and mass spectrometric detection. The method would be validated for linearity, accuracy, precision, and sensitivity.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound involves the inhibition of the COX-2 enzyme in the arachidonic acid cascade. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Figure 2. General experimental workflow for a pharmacokinetic study.

Conclusion and Future Directions

While this compound's COX-2 selectivity in horses is a promising indicator of its potential as a safe and effective anti-inflammatory agent, the absence of publicly available pharmacokinetic data in this species is a major limitation. The information from canine, feline, and ovine studies provides a valuable starting point for designing equine-specific research. Future studies are imperative to establish the pharmacokinetic profile of this compound in horses, which is a prerequisite for determining appropriate dosing regimens and ensuring its safe and efficacious use in clinical practice. Such research will need to meticulously document experimental protocols, including animal characteristics, drug formulation and administration, blood sampling schedules, and the specifics of the analytical methodology used for plasma concentration determination. Without this fundamental data, the clinical application of this compound in horses remains speculative.

References

Robenacoxib's Effect on Prostaglandin E2 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism by which robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, exerts its therapeutic effects through the selective inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. We will explore the underlying signaling pathways, present quantitative data on its inhibitory potency, detail common experimental methodologies, and illustrate key concepts with diagrams.

Introduction: The Role of COX-2 and PGE2 in Inflammation

This compound is a veterinary NSAID developed to control pain and inflammation in species such as dogs and cats.[1][2] Its mechanism of action is rooted in its high selectivity for the cyclooxygenase-2 (COX-2) enzyme.[1][2] The cyclooxygenase enzymes, existing as two primary isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins.[1][3][4]

While COX-1 is constitutively expressed and involved in physiological functions like gastric protection and platelet aggregation, COX-2 is an inducible enzyme.[3] In response to inflammatory stimuli, COX-2 expression is upregulated, leading to a surge in the production of pro-inflammatory prostaglandins, most notably Prostaglandin E2 (PGE2).[3][5] PGE2 is a key mediator that sensitizes peripheral nociceptors, promotes vasodilation, and contributes to the classic signs of inflammation and pain.[3][5][6] this compound's therapeutic efficacy stems from its ability to potently and selectively inhibit COX-2, thereby blocking the synthesis of PGE2 at sites of inflammation while sparing the homeostatic functions of COX-1.[1][7][8]

Signaling Pathway of PGE2 Synthesis and this compound Inhibition

The synthesis of PGE2 is a multi-step enzymatic process known as the arachidonic acid cascade. The diagram below illustrates this pathway and the specific point of intervention for this compound.

Quantitative Analysis of COX Inhibition

The potency and selectivity of this compound are quantified by its 50% inhibitory concentration (IC50) against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for the COX-2 enzyme. Data from various in vitro assays are summarized below.

Table 1: this compound IC50 and Selectivity Ratios by Species

| Species | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Cat | In vitro whole blood | 28.9 | 0.058 | 502.3 | [1] |

| Cat | In vitro whole blood | - | - | 32.2 | [9][10][11] |

| Dog | In vitro whole blood | - | - | 128.8 | [9][12][13] |

| Rat | Purified enzyme | - | - | 27 | [1][7][8][14] |

| Rat | Isolated cell assay | - | - | >967 | [1][7][8][14] |

Table 2: Comparative COX-2 Selectivity of NSAIDs in Feline and Canine In Vitro Assays

| Species | Drug | Selectivity Ratio (COX-1/COX-2) | Reference |

| Cat | This compound | 32.2 | [10] |

| Cat | Diclofenac | 3.9 | [10] |

| Cat | Meloxicam | 2.7 | [10] |

| Cat | Ketoprofen | 0.049 (COX-1 Selective) | [10] |

| Dog | This compound | 128.8 | [12] |

| Dog | Deracoxib | 48.5 | [12] |

| Dog | Nimesulide | 29.2 | [12] |

| Dog | Meloxicam | 7.3 | [12] |

| Dog | Ketoprofen | 0.88 | [12] |

Experimental Protocols: The Whole Blood Assay

The in vitro whole blood assay is a clinically relevant method used to determine the COX-inhibitory potency and selectivity of NSAIDs like this compound.[1] This assay measures the synthesis of a specific prostanoid as a surrogate marker for the activity of each COX isoform.

Protocol for Determining COX-2 Inhibition (PGE2 Synthesis)

-

Blood Collection: Whole blood is collected from the target species into heparinized tubes.

-

Drug Incubation: Aliquots of blood are pre-incubated with a range of concentrations of this compound or a vehicle control.

-

COX-2 Induction: Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of the COX-2 enzyme in monocytes.[12][13]

-

Incubation: The samples are incubated for a specified period (e.g., 24 hours) at 37°C to allow for PGE2 synthesis.[12][13]

-

Plasma Separation: Following incubation, the samples are centrifuged to separate the plasma.

-

PGE2 Quantification: The concentration of PGE2 in the plasma supernatant is measured using a validated competitive enzyme-linked immunosorbent assay (ELISA) or enzyme immunoassay (EIA).[4][15]

-

Data Analysis: A dose-response curve is plotted, and the IC50 value for COX-2 is calculated, representing the drug concentration that inhibits PGE2 production by 50%.[15]

Protocol for Determining COX-1 Inhibition (Thromboxane B2 Synthesis)

-

Blood Collection: Whole blood is collected into tubes without an anticoagulant.

-

Drug Incubation: Aliquots are treated with various concentrations of this compound or a vehicle control.

-

COX-1 Activation: The blood is allowed to clot at 37°C for a defined time (e.g., 1 hour).[12][13] This process triggers platelet activation and robust COX-1-mediated synthesis of Thromboxane A2 (TxA2).

-

Serum Separation: The clotted blood is centrifuged to separate the serum.

-

TxB2 Quantification: The concentration of Thromboxane B2 (TxB2), the stable, inactive metabolite of TxA2, is measured in the serum by EIA or ELISA as a surrogate for COX-1 activity.[1][12]

-

Data Analysis: The IC50 value for COX-1 is calculated from the resulting dose-response curve.

Visualized Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for the whole blood assay and the logic behind the therapeutic benefits of COX-2 selectivity.

Conclusion

This compound is a potent and highly selective inhibitor of the COX-2 enzyme.[1][2][7] This selectivity is the cornerstone of its mechanism, allowing for the effective reduction of pro-inflammatory prostaglandin E2 at sites of inflammation, which provides analgesia and anti-inflammatory effects. By largely sparing the COX-1 isoform, this compound minimizes the risk of adverse effects associated with the inhibition of physiological prostaglandins.[1][7][8] Furthermore, studies have shown that this compound exhibits tissue-selective distribution, preferentially accumulating in inflamed tissues, which enhances its targeted efficacy and contributes to its favorable safety profile.[5][7][8] The targeted inhibition of PGE2 synthesis remains the central principle of this compound's therapeutic action in managing inflammatory pain.

References

- 1. This compound in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sparing Effect of this compound on the Minimum Alveolar Concentration for Blunting Adrenergic Response (MAC-BAR) of Sevoflurane in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combing COX-2 selectivity and tissue selectivity: a new generation of NSAIDs? - Veterinary Practice [veterinary-practice.com]

- 6. The proinflammatory effect of prostaglandin E2 in experimental inflammatory bowel disease is mediated through the IL-23-->IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro and ex vivo inhibition of COX isoforms by this compound in the cat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by this compound: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2. | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Anti-inflammatory Properties of Robenacoxib in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is recognized for its high selectivity as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This technical guide delves into the in vitro anti-inflammatory properties of this compound, providing a comprehensive overview of its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols for its evaluation in cell culture systems. The information presented herein is intended to support researchers and professionals in drug development in their exploration of this compound's therapeutic potential.

Core Mechanism of Action: Selective COX-2 Inhibition

The primary anti-inflammatory mechanism of this compound is its potent and selective inhibition of the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins (B1171923) (PGs), key mediators of inflammation, pain, and fever.[1] In contrast, the COX-1 isoform is constitutively expressed in many tissues and is involved in physiological functions such as gastric protection and platelet aggregation.[1] this compound's high selectivity for COX-2 over COX-1 is a key characteristic, suggesting a favorable safety profile with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2]

Quantitative Analysis of this compound's In Vitro Efficacy

The selective inhibitory activity of this compound on COX enzymes has been quantified in various in vitro cell-based assays. The following tables summarize the key quantitative data from studies conducted in different species.

Table 1: In Vitro COX-1 and COX-2 Inhibition by this compound in Feline Whole Blood Assays [3]

| Parameter | COX-1 | COX-2 | COX-1:COX-2 Ratio |

| IC50 (µM) | 28.9 | 0.058 | 502.3 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative In Vitro COX-1 and COX-2 Inhibition of NSAIDs in Feline Whole Blood Assays [4]

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1:COX-2 Ratio |

| This compound | - | - | 32.2 |

| Diclofenac | - | - | 3.9 |

| Meloxicam | - | - | 2.7 |

| Ketoprofen | - | - | 0.049 |

Note: Specific IC50 values were not provided in the abstract, but the ratio of selectivity is presented.

Table 3: In Vitro COX-2 Selectivity of this compound in Canine Whole Blood Assays [5]

| Parameter | This compound |

| Estimated ED50 for COX-2 Inhibition (mg/kg) | 0.52 |

ED50: The median effective dose, representing the dose that produces a therapeutic effect in 50% of the population. While this is an ex vivo measurement, it reflects the in vitro potency in a whole blood context.

Effects on Cellular Functions

Beyond its direct impact on prostaglandin (B15479496) synthesis, this compound has been shown to influence other cellular processes in vitro.

Table 4: Effects of this compound on Feline Injection-Site Sarcoma (FISS) Primary Cells [6]

| Assay | Effect | Concentration Range |

| Cell Viability (IC50) | Dose-dependent decrease | FISS-7: 488.5 µM, FISS-12: 734.0 µM |

| Cell Migration | Inhibition | 500 - 1000 µM |

| Colony Formation | Significant inhibition | 500 - 1000 µM |

| Apoptosis | Enhanced | Dose-dependent |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound in cell culture.

Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is a physiologically relevant in vitro model to assess the selectivity of NSAIDs.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in whole blood.

Methodology:

-

Blood Collection: Collect heparinized blood samples from the target species (e.g., cat, dog).

-

COX-1 (Thromboxane B2) Assay:

-

Aliquot whole blood into tubes.

-

Add various concentrations of this compound or vehicle control.

-

Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent thromboxane (B8750289) B2 (TxB2) production, a stable metabolite of the COX-1 product TxA2.

-

Centrifuge the samples to separate the serum.

-

Measure TxB2 concentrations in the serum using a specific enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 (Prostaglandin E2) Assay:

-

Aliquot whole blood into tubes.

-

Add a COX-2 inducing agent, such as lipopolysaccharide (LPS), to stimulate inflammatory conditions.

-

Add various concentrations of this compound or vehicle control.

-

Incubate the samples at 37°C for a specified period (e.g., 24 hours) to allow for COX-2 expression and prostaglandin E2 (PGE2) production.

-

Centrifuge the samples to collect the plasma.

-

Measure PGE2 concentrations in the plasma using a specific ELISA.

-

-

Data Analysis:

-

Plot the percentage inhibition of TxB2 (COX-1) and PGE2 (COX-2) against the log concentration of this compound.

-

Calculate the IC50 values for both enzymes using non-linear regression analysis.

-

Determine the COX-1:COX-2 IC50 ratio to quantify the selectivity of this compound.

-

Prostaglandin E2 (PGE2) Measurement in Cell Culture Supernatants by ELISA

This protocol details the quantification of PGE2, a key inflammatory mediator produced via the COX-2 pathway, in cell culture supernatants following treatment with this compound.

Objective: To measure the inhibitory effect of this compound on PGE2 production in cultured cells.

Methodology:

-

Cell Culture:

-

Seed appropriate cells (e.g., macrophages, fibroblasts) in 24-well plates at a predetermined density and allow them to adhere overnight.

-

The choice of cell line should be relevant to the inflammatory condition being studied.

-

-

Cell Treatment:

-

The following day, replace the culture medium with fresh medium containing a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or interleukin-1β [IL-1β]) to induce COX-2 expression.

-

Concurrently, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified time (e.g., 24 hours) at 37°C in a CO2 incubator.

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

-

PGE2 ELISA:

-

Perform a competitive ELISA for PGE2 according to the manufacturer's instructions. A general procedure is as follows:

-

Add standards and samples to a microplate pre-coated with a capture antibody.

-

Add a fixed amount of HRP-labeled PGE2 to each well.

-

During incubation, the PGE2 in the samples or standards will compete with the HRP-labeled PGE2 for binding to the capture antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the HRP to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Calculate the PGE2 concentration in the samples by interpolating their absorbance values from the standard curve.

-

Determine the percentage inhibition of PGE2 production for each this compound concentration compared to the vehicle control.

-

Cell Viability Assay (MTT/WST-1)

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the cytotoxicity of this compound on a specific cell line.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

-

MTT/WST-1 Reagent Addition:

-

For MTT assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours. The reagent is cleaved to a soluble formazan dye by metabolically active cells.

-

-

Solubilization (for MTT assay): Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength (typically 570 nm for MTT and 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value for cytotoxicity can be determined by plotting cell viability against the log concentration of this compound.[7][8][9][10]

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on cell migration, a process relevant to tissue repair and inflammation.

Objective: To assess the impact of this compound on the migratory capacity of cells in vitro.

Methodology:

-

Cell Culture: Grow a confluent monolayer of cells (e.g., fibroblasts) in a 6-well or 12-well plate.

-

Creating the "Wound": Use a sterile pipette tip to create a linear scratch or "wound" in the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8, 12, or 24 hours) using a microscope equipped with a camera.

-

Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure or the rate of cell migration for each treatment group.[6][11][12][13]

Signaling Pathways and Experimental Workflows

This compound's Primary Signaling Pathway

The principal anti-inflammatory effect of this compound is mediated through the inhibition of the COX-2 pathway, leading to a reduction in the synthesis of pro-inflammatory prostaglandins.

Caption: this compound's inhibition of the COX-2 pathway.

Experimental Workflow for Assessing this compound's Anti-inflammatory Effects

The following diagram illustrates a typical experimental workflow for evaluating the in vitro anti-inflammatory properties of this compound.

Caption: A typical workflow for in vitro evaluation of this compound.

Broader Anti-inflammatory Signaling

While the primary mechanism of this compound is well-established as COX-2 inhibition, it is plausible that its anti-inflammatory effects could extend to modulating other signaling pathways downstream of prostaglandin synthesis or through COX-2 independent mechanisms. For instance, other coxibs like rofecoxib (B1684582) have been shown to influence the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) in vitro.[14] NF-κB is a key regulator of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15][16] However, direct evidence for the effects of this compound on these broader inflammatory signaling pathways is currently limited and warrants further investigation.

Caption: Hypothesized broader signaling effects of this compound.

Conclusion

This technical guide provides a detailed overview of the in vitro anti-inflammatory properties of this compound, with a strong emphasis on its selective inhibition of the COX-2 enzyme. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers and drug development professionals. While the primary mechanism of action is well-characterized, further investigation into the potential broader effects of this compound on other inflammatory signaling pathways will provide a more complete understanding of its therapeutic potential.

References

- 1. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. In vitro and ex vivo inhibition of COX isoforms by this compound in the cat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analgesic and anti-inflammatory actions of this compound in acute joint inflammation in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of selective cyclooxygenase‐2 inhibitor this compound on primary cells derived from feline injection‐site sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chondrex.com [chondrex.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. med.virginia.edu [med.virginia.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Robenacoxib In Vitro Assay Protocol for Cyclooxygenase (COX) Inhibition

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4] The cyclooxygenase enzyme exists in two principal isoforms, COX-1 and COX-2. COX-1 is a constitutively expressed enzyme involved in various physiological protective functions, including the maintenance of gastrointestinal mucosal integrity and kidney function.[1][2] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.[1][2] The selective inhibition of COX-2 over COX-1 is a key therapeutic advantage of this compound, as it reduces the risk of gastrointestinal adverse effects associated with non-selective NSAIDs.[5]

These application notes provide a detailed protocol for an in vitro whole blood assay to determine the inhibitory activity of this compound on COX-1 and COX-2. This assay is a valuable tool for researchers in drug discovery and development to assess the potency and selectivity of this compound and other potential COX inhibitors.

Cyclooxygenase Signaling Pathway

The following diagram illustrates the role of COX-1 and COX-2 in the arachidonic acid cascade, leading to the production of prostaglandins and thromboxanes.

References

- 1. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gpnotebook.com [gpnotebook.com]

- 3. A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Robenacoxib Efficacy in Cell Culture

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the in vitro efficacy of Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.

COX-2 Signaling Pathway and this compound's Mechanism of Action

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS).[1][2] Upon induction, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for various prostaglandins, including prostaglandin E2 (PGE2), which are key mediators of inflammation and pain.[1][2] this compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme, thereby blocking the production of these pro-inflammatory prostaglandins.[3]

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the efficacy of this compound in a cell culture model.

Application Note 1: Assessment of this compound's Effect on Cell Viability

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on cultured cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound solution. Include a vehicle control (medium with the same percentage of solvent, e.g., DMSO, as the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[3]

-

MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[5]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5] Incubate for 15 minutes at 37°C with shaking.[5]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells).

Data Presentation: Effect of this compound on Cell Viability

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 98.5 ± 4.8 |

| 10 | 97.1 ± 5.5 |

| 50 | 95.3 ± 6.1 |

| 100 | 92.8 ± 5.9 |